Elevated Lipophilicity (XLogP3 = 2) Compared to the 3,3-Dimethyl (XLogP3 = 1.4) and 3-Methylsulfanyl (XLogP3 = 1) Carboxylic Acid Analogs
The target compound 3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid exhibits a computed XLogP3 of 2, which is 0.6 logP units higher than 3,3-dimethylcyclobutane-1-carboxylic acid (XLogP3 = 1.4) and 1.0 logP unit higher than 3-(methylsulfanyl)cyclobutane-1-carboxylic acid (XLogP3 = 1) [1], [2], [3]. The incremental lipophilicity arises from the additive contribution of the gem‑dimethyl group and the sulfur atom, providing a tunable window for modulating membrane permeability without resorting to larger aromatic systems.
| Evidence Dimension | XLogP3 (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 3,3-Dimethylcyclobutane-1-carboxylic acid: XLogP3 = 1.4; 3-(Methylsulfanyl)cyclobutane-1-carboxylic acid: XLogP3 = 1; 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid: XLogP3 = 1.6 |
| Quantified Difference | +0.6 vs 3,3-dimethyl analog; +1.0 vs 3-(methylsulfanyl) analog; +0.4 vs 3-methyl-1-(methylsulfanyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem 2025 |
Why This Matters
In fragment-based drug discovery, a logP increase of 0.4–1.0 units can significantly improve passive membrane permeability and oral absorption potential, making this compound a preferred lipophilic fragment over its less lipophilic analogs when optimizing for intracellular targets.
- [1] PubChem Compound Summary for CID 65131295, 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid. XLogP3-AA = 2. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid. XLogP3-AA = 1.4. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 115011701, 3-(Methylsulfanyl)cyclobutane-1-carboxylic acid. XLogP3-AA = 1. National Center for Biotechnology Information (2025). View Source
